1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde
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Overview
Description
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as hydroxyl, methyl, and aldehyde. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions, and the structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while minimizing the environmental impact.
Chemical Reactions Analysis
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents for various diseases . Additionally, in the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the quinoline core can intercalate with DNA, leading to potential anticancer activity . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-quinolinecarboxaldehyde can be compared with other similar compounds such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline . These compounds share a similar quinoline core but differ in the functional groups attached to the ring. The presence of the aldehyde group in this compound makes it unique and imparts distinct chemical reactivity and biological activity .
Similar compounds include:
- 4-hydroxy-2-quinolones
- 2-hydroxyquinoline
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
These compounds have been studied for their various biological activities and potential therapeutic applications, highlighting the importance of the quinoline scaffold in drug discovery and development .
Properties
CAS No. |
1093119-57-3 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-2-oxo-1H-quinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(15)12-8-2-3-9(14)7(5-13)11(6)8/h2-5,14H,1H3,(H,12,15) |
InChI Key |
NMIXKRAZLHFFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2)O)C=O |
Origin of Product |
United States |
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